![molecular formula C24H23N B1266686 4-[4-(4-pentylphenyl)phenyl]benzonitrile CAS No. 54211-46-0](/img/structure/B1266686.png)

4-[4-(4-pentylphenyl)phenyl]benzonitrile

Overview

Description

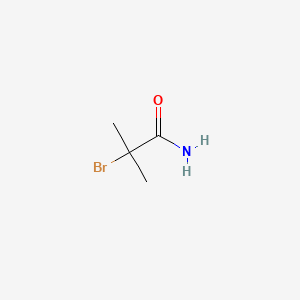

[1,1’4’,1’‘-Terphenyl]-4-carbonitrile, 4’'-pentyl-: is a chemical compound belonging to the terphenyl family Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected by single bonds This specific compound is characterized by the presence of a carbonitrile group (-CN) and a pentyl group (-C5H11) attached to the terphenyl structure

Preparation Methods

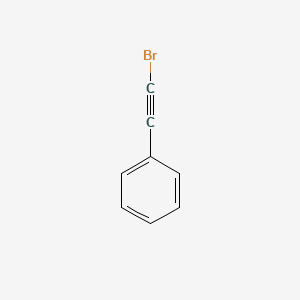

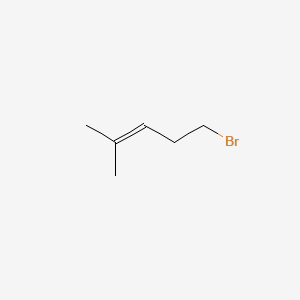

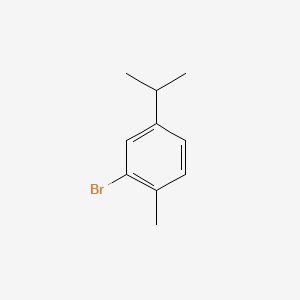

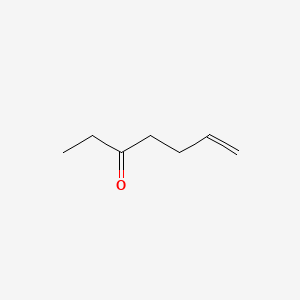

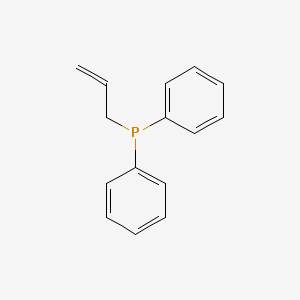

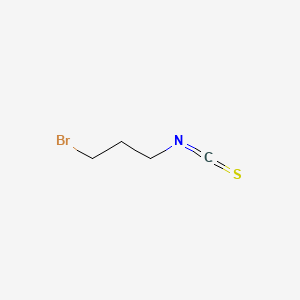

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:4’,1’‘-Terphenyl]-4-carbonitrile, 4’'-pentyl- typically involves the following steps:

Formation of Terphenyl Core: The terphenyl core can be synthesized through a series of Friedel-Crafts alkylation reactions, where benzene rings are sequentially alkylated to form the three-ring structure.

Introduction of Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the terphenyl core is replaced by a cyanide ion (CN-).

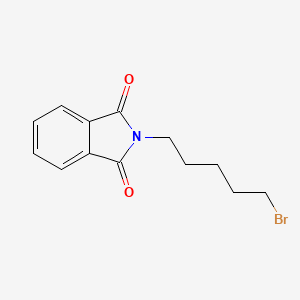

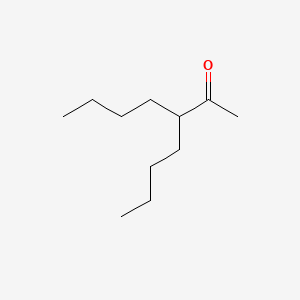

Addition of Pentyl Group: The pentyl group can be added through a Grignard reaction, where a pentyl magnesium bromide (C5H11MgBr) reacts with the terphenyl core to form the desired product.

Industrial Production Methods: Industrial production of [1,1’:4’,1’‘-Terphenyl]-4-carbonitrile, 4’'-pentyl- may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the carbonitrile group may be converted to carboxylic acid (-COOH) under strong oxidizing conditions.

Reduction: Reduction reactions can convert the carbonitrile group to an amine (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).

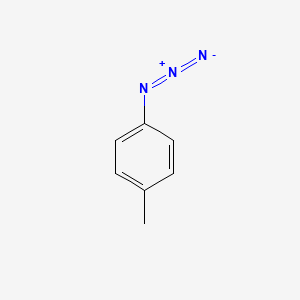

Substitution: The aromatic rings in the terphenyl structure can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated terphenyl derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Incorporated into polymers and liquid crystals for advanced material applications.

Biology:

Biochemical Studies: Utilized in the study of enzyme interactions and protein binding due to its aromatic structure.

Medicine:

Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Coatings: Used in the formulation of high-performance coatings and paints.

Mechanism of Action

The mechanism of action of [1,1’:4’,1’‘-Terphenyl]-4-carbonitrile, 4’'-pentyl- depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aromatic rings and functional groups can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-n-Pentyl-4’-cyanobiphenyl (5CB): A liquid crystal compound with similar structural features but different phase transition temperatures.

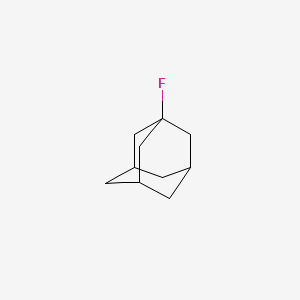

4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’4’,1’'-terphenyl: Another terphenyl derivative with a fluorine atom and ethyl group, used in electronic applications.

Uniqueness:

Functional Groups: The presence of both carbonitrile and pentyl groups in [1,1’:4’,1’‘-Terphenyl]-4-carbonitrile, 4’'-pentyl- provides unique chemical reactivity and potential for diverse applications.

Aromatic Structure: The extended aromatic system enhances its stability and ability to participate in π-π interactions, making it valuable in material science and electronics.

Properties

IUPAC Name |

4-[4-(4-pentylphenyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22/h6-17H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITQOXOBSMXBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068923 | |

| Record name | [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54211-46-0 | |

| Record name | 4′′-Pentyl-4-cyano-p-terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54211-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1':4',1''-Terphenyl)-4-carbonitrile, 4''-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054211460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4''-pentyl-p-terphenyl-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4-Cyano-4'-pentylterphenyl (5CT) and how does it influence its material properties?

A1: 4-Cyano-4'-pentylterphenyl (5CT), also known as [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-, is a thermotropic liquid crystal molecule composed of three phenyl rings with a cyano group and a pentyl chain attached at opposite ends. [, ] The rigid, planar structure of the terphenyl core promotes strong intermolecular interactions, leading to liquid crystalline behavior. The cyano group introduces a dipole moment, influencing molecular alignment, while the flexible pentyl chain affects phase transitions and packing. This unique combination of structural features makes 5CT a valuable component in organic electronic applications.

Q2: How does 5CT interact with [, ]-phenyl-C61-butyric acid methyl ester (PCBM) in organic photovoltaic devices and what is the impact on device performance?

A2: 5CT exhibits strong supramolecular interactions with PCBM, specifically with the electron-withdrawing cyano group of 5CT interacting favorably with the electron-accepting PCBM molecule. [] This interaction is stronger than those observed with other liquid crystals like 8OCB or 8TTP8. [] This interaction influences the morphology of P3HT:PCBM blends, leading to improved nanoscale phase separation and enhanced charge transport properties. [] Studies demonstrate that incorporating 5CT in P3HT:PCBM bulk heterojunction solar cells, followed by electric field treatment, results in improved power conversion efficiency compared to pristine P3HT:PCBM blends. []

Q3: How does the presence of 5CT affect the morphology of P3HT:PCBM blends under the influence of an external electric field?

A3: 5CT plays a crucial role in tuning the morphology of P3HT:PCBM blends during electric field-assisted treatment. [] The electric field induces alignment of 5CT molecules, promoting the formation of edge-on oriented P3HT crystals and impacting the size and distribution of PCBM clusters within the blend. [] This controlled morphology enhances charge transport and contributes to improved device performance in organic solar cells.

Q4: What are the advantages of using 5CT over other liquid crystals, such as 8OCB or 8TTP8, in organic photovoltaic applications?

A4: While several liquid crystals have been investigated for enhancing organic photovoltaic device performance, 5CT exhibits stronger interactions with PCBM compared to 8OCB or 8TTP8. [] This stronger interaction contributes to improved morphological stability in P3HT:PCBM blends, even after annealing at elevated temperatures. [] The enhanced stability translates to better long-term performance of the devices.

Q5: How do researchers study and characterize the interactions between 5CT and PCBM?

A5: Researchers employ a combination of experimental and computational techniques to investigate the interactions between 5CT and PCBM. Density functional theory (DFT) calculations provide insights into the electronic structure and interaction energies between these molecules. [] Experimental methods, including Fourier transform infrared spectrometry (FTIR), differential scanning calorimetry (DSC), and polarized optical microscopy (POM), complement the theoretical calculations and provide evidence for supramolecular interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.